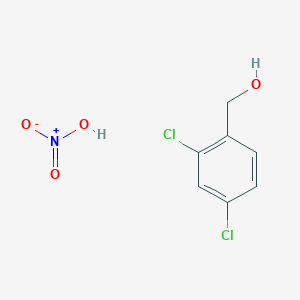
Hexanedioic acid, 3,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, 3,3-diphenyl- is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a hexane backbone, with two phenyl groups attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
Hexanedioic acid, 3,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzene with maleic anhydride in the presence of a catalyst to form 3,3-diphenylmaleic anhydride. This intermediate is then hydrogenated to produce hexanedioic acid, 3,3-diphenyl-. The reaction conditions typically involve elevated temperatures and pressures, as well as the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of hexanedioic acid, 3,3-diphenyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required specifications for its intended applications. Techniques such as recrystallization and distillation are commonly employed to achieve high purity levels.
化学反应分析
Types of Reactions
Hexanedioic acid, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Hexanedioic acid, 3,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which hexanedioic acid, 3,3-diphenyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of phenyl groups can enhance its binding affinity to certain molecular targets, leading to specific biological activities.
相似化合物的比较
Hexanedioic acid, 3,3-diphenyl- can be compared to other dicarboxylic acids such as adipic acid and pimelic acid. While adipic acid is widely used in the production of nylon, hexanedioic acid, 3,3-diphenyl- offers unique structural features due to the presence of phenyl groups, which can impart different chemical and physical properties. Similar compounds include:
Adipic acid: Used in nylon production.
Pimelic acid: Used in the synthesis of various polymers and resins.
属性
CAS 编号 |
93878-29-6 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
3,3-diphenylhexanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-12-18(13-17(21)22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)(H,21,22) |
InChI 键 |
POGCKUWIJXQYHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


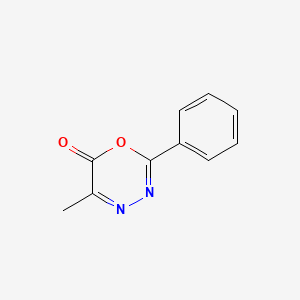
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
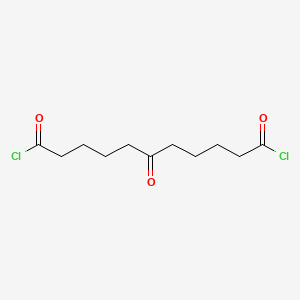
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)

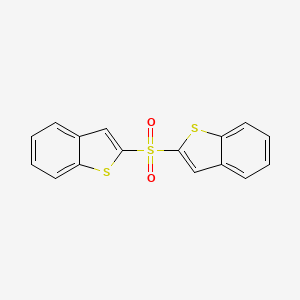

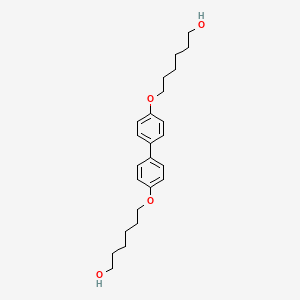
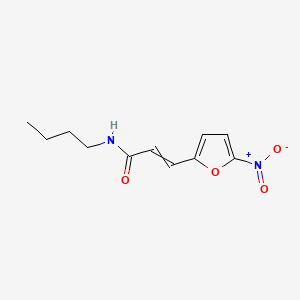
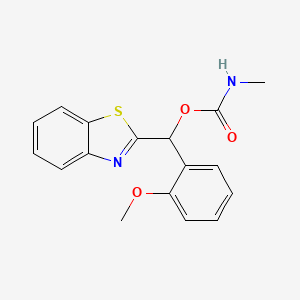

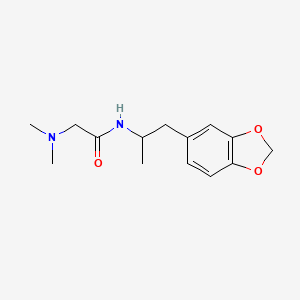
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
